molecular formula C28H28N4O3 B2869130 N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251613-45-2

N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2869130
CAS No.: 1251613-45-2
M. Wt: 468.557
InChI Key: CMSZMKHIWBSBRZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule with a molecular formula of C29H30N4O3 and a molecular weight of 482.6 g/mol . This compound features a complex structure built around a central 1H-imidazole core, which is substituted with a carboxamide group linked to a 2,4-dimethylphenyl ring and a benzyl group that is further functionalized with an acetamido bridge to a 4-methoxyphenyl ring . The presence of both imidazole and amide functional groups in a single molecule makes it a derivative of significant interest in medicinal chemistry research. Compounds containing the imidazole scaffold, and the related benzimidazole core, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities . Specifically, structurally similar benzimidazole derivatives have been investigated for their potential anti-inflammatory properties, with mechanisms of action that may involve the suppression of key inflammatory markers such as cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and nuclear factor-κB (NF-κB) . The specific substitution pattern on the core scaffold is critical for its bioactivity, as established by structure-activity relationship (SAR) studies . This product is intended for research purposes only, specifically for in vitro assay development and structure-activity relationship studies in drug discovery. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-4-13-25(20(2)14-19)31-28(34)26-17-32(18-29-26)16-22-5-9-23(10-6-22)30-27(33)15-21-7-11-24(35-3)12-8-21/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSZMKHIWBSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Acylation Reactions:

    Amidation: The final step involves the amidation of the imidazole derivative with 2,4-dimethylphenylamine and 4-methoxyphenylacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Name Core Structure Key Substituents Synthesis Method Reference
N-(2,4-Dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide 1H-imidazole - 2,4-Dimethylphenyl
- 4-Methoxyphenyl acetamido-benzyl
Not specified -
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole - 3,4-Dimethoxyphenyl
- 4-Methoxyphenyl carboxamide
- Propyl
One-pot reductive cyclization (Na₂S₂O₄, DMSO)
N-(2-Methoxy-5-methylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide 1H-imidazole - 2-Methoxy-5-methylphenyl
- 4-Methoxyphenyl acetamido-benzyl
Not specified
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide Benzimidazole - Phenyl
- Dimethylaminoethyl carboxamide
Not specified

Key Observations :

Core Structure Differences: The target compound’s 1H-imidazole core (non-fused) contrasts with benzimidazole derivatives (fused benzene-imidazole rings) in and . Benzimidazoles generally exhibit enhanced aromatic stacking and metabolic stability but reduced flexibility compared to imidazoles . The imidazole-based analogues (target compound and ) may have improved solubility due to fewer aromatic rings.

Dimethyl vs. Propyl/Alkyl Chains: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the propyl group in or the dimethylaminoethyl group in . This may influence membrane permeability and metabolic stability . Acetamido Linkage: The acetamido-benzyl group in the target compound and introduces conformational rigidity and H-bonding capacity, which could enhance target selectivity compared to simpler carboxamide linkages .

Synthesis Methods :

  • The target compound’s synthesis route is unspecified, but analogues like ’s benzimidazole-carboxamide were synthesized via one-pot reductive cyclization using sodium dithionite—a cost-effective and high-yield method . If applicable to the target compound, this method could streamline production.

Pharmacological and Physicochemical Properties
Property Target Compound (Estimated) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide
Molecular Weight ~500–550 g/mol 463.51 g/mol 308.38 g/mol
LogP (Lipophilicity) High (due to dimethyl/methoxy) Moderate (methoxy substituents) Moderate (dimethylamino enhances solubility)
H-Bond Donors/Acceptors 3/6 2/7 2/5
Bioactivity Potential kinase/receptor inhibition Anticancer, antioxidant activities reported for benzimidazole-carboxamides Unspecified, but dimethylamino may enhance CNS penetration

Critical Analysis :

  • The target compound’s higher molecular weight and lipophilicity (due to dimethyl/methoxy groups) may limit bioavailability compared to simpler analogues like . However, these features could improve target binding in hydrophobic pockets (e.g., ATP-binding sites in kinases).
  • The dimethylamino group in enhances water solubility, a trait absent in the target compound, suggesting that structural modifications (e.g., adding ionizable groups) could optimize its pharmacokinetics.

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including molecular docking studies, biological assays, and pharmacological evaluations.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an imidazole ring and various aromatic substituents. Its molecular formula is C28H28N4O3C_{28}H_{28}N_{4}O_{3}, with a molecular weight of approximately 468.557 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of imidazole derivatives, including this compound. Research indicates that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB 231), showing significant inhibition of cell growth .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-725
Compound BMDA-MB 23130
This compoundMCF-7TBD

Note: TBD = To Be Determined in ongoing studies.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented. Studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
Compound CS. aureus15
Compound DE. coli12
This compoundS. aureusTBD

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets such as enzymes involved in cancer progression and inflammation. For example, docking simulations against the active site of COX-2 revealed favorable binding interactions, suggesting potential anti-inflammatory properties .

Table 3: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Interaction Type
COX-2-9.5Hydrogen Bonds
EGFR-8.7Hydrophobic Interactions

Case Studies

In vivo studies have demonstrated the efficacy of imidazole derivatives in reducing tumor size in animal models. One notable case involved the administration of a closely related compound which resulted in a significant reduction in tumor volume compared to control groups .

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